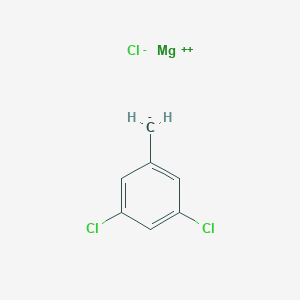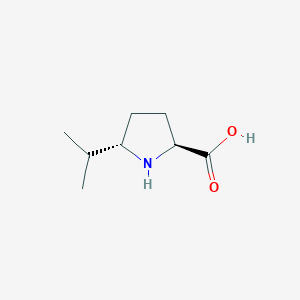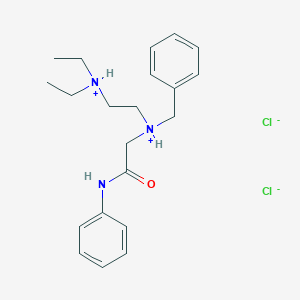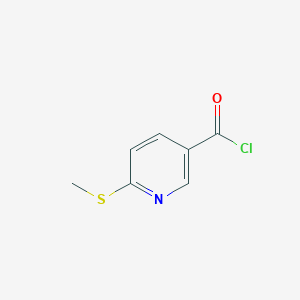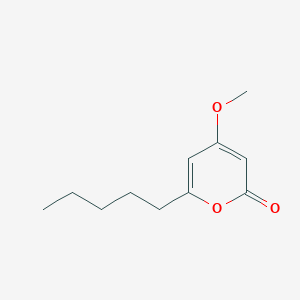![molecular formula C20H25NO6 B012669 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine CAS No. 101491-35-4](/img/structure/B12669.png)
1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butenafine, also known as KP-363, is a potent and broad-spectrum benzylamine antifungal agent. It is primarily used to treat dermatophyte infections such as tinea pedis, tinea cruris, and tinea versicolor. Butenafine works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, at the point of squalene epoxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butenafine is synthesized through a multi-step process involving the reaction of benzylamine with naphthalene derivatives. The key steps include:
Alkylation: Benzylamine is alkylated with tert-butylbenzyl chloride to form N-tert-butylbenzylamine.
Naphthylation: The resulting compound is then reacted with 1-chloromethyl naphthalene to produce butenafine.
Industrial Production Methods: Industrial production of butenafine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: Butenafine can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of butenafine can occur at the benzylamine moiety, resulting in the formation of secondary amines.
Substitution: Butenafine can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Hydroxylated butenafine derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated butenafine derivatives
Scientific Research Applications
Butenafine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzylamine derivatives.
Biology: Butenafine is used to investigate the mechanisms of fungal infections and the role of ergosterol in fungal cell membranes.
Medicine: It is widely studied for its antifungal properties and potential therapeutic applications in treating fungal infections.
Industry: Butenafine is used in the development of antifungal creams and ointments for topical application .
Mechanism of Action
Butenafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its depletion leads to membrane dysfunction and ultimately cell death. The molecular targets of butenafine include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
- Terbinafine
- Naftifine
- Amorolfine
- Clotrimazole .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-11H,12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHRDYUXXXTNQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101491-35-4 |
Source


|
| Record name | Benzylidenimine, 3,4,5-trimethoxy-N-(3,4,5-trimethoxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101491354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
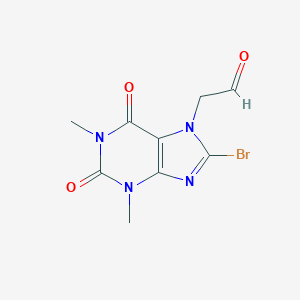
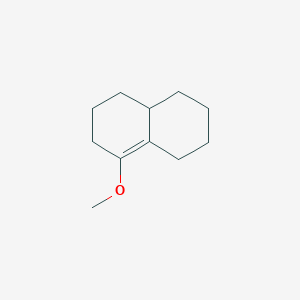


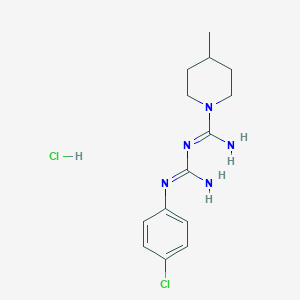
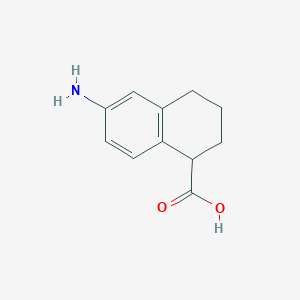
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
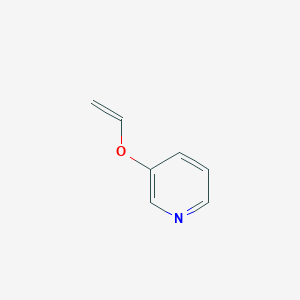
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
